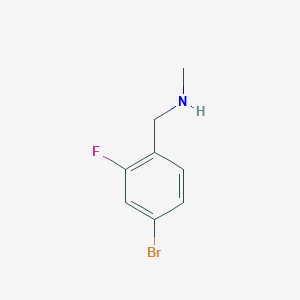

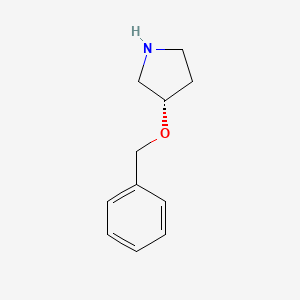

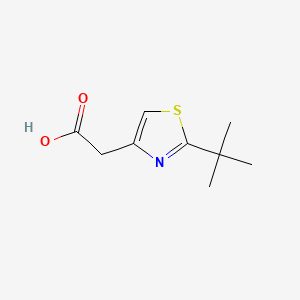

![molecular formula C13H18N2O3S B1451902 4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1170830-83-7](/img/structure/B1451902.png)

4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Overview

Description

The compound “4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane skeleton , which is a chemical compound featuring a cyclohexane ring bound directly to a cyclopentane ring . The benzenesulfonyl group attached to it suggests that it might have been synthesized from a benzenesulfonamide derivative .

Chemical Reactions Analysis

The chemical reactions involving spiro[4.5]decane skeletons have been studied. For instance, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been reported as an effective method to construct a series of compounds containing spiro[4.5]decane skeletons .Scientific Research Applications

Synthesis of Azaspiro[4.5]decane Skeletons

The compound is utilized in the synthesis of azaspiro[4.5]decane skeletons, which are important frameworks in many natural products and pharmaceuticals. The process involves ring expansion of benzocyclobutenols substituted with a pyridyl group, triggered by electrophilic activation .

Inhibition of Permeability Transition Pores

Derivatives of 4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane have been studied for their ability to inhibit permeability transition pores (PTP) in mitochondria. This is particularly relevant in preventing ischemia-reperfusion injury in cardiac tissues .

Cardioprotection

The compound’s derivatives are also being explored for cardioprotective properties. They target the c subunit of ATP synthase, a component of the PTP-forming proteins, offering a new approach to mitigate cardiac reperfusion injury .

Development of Antibiotics and Anticancer Agents

The spirocyclic structure of the compound provides a scaffold for the development of novel antibiotics and selective anticancer agents. Its stereocontrolled synthesis is crucial for structure-activity relationship studies in this field .

Chemical Improvements for Pharmacological Approaches

The compound’s framework is used to chemically modify existing drugs to improve their efficacy and reduce side effects. This is particularly important in the design of new pharmacological treatments .

Facilitating Structure-Activity Relationship Studies

The compound aids in the facile construction of complex molecular skeletons, which are essential for conducting structure-activity relationship (SAR) studies. These studies are vital for the discovery and optimization of bioactive molecules .

properties

IUPAC Name |

4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,12-4-2-1-3-5-12)15-10-11-18-13(15)6-8-14-9-7-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRODFUOQKINYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)